1-Pentanethiol
Description
Significance and Context in Contemporary Chemistry
In modern chemical research, 1-Pentanethiol and other thiols are notable for their role in surface chemistry and materials science. techconnect.org They are instrumental in the formation of self-assembled monolayers (SAMs), which are ordered molecular layers that spontaneously form on certain surfaces. techconnect.org The ability of thiols to bind strongly to the surfaces of noble metals like gold has enabled significant advancements in surface engineering and nanotechnology. techconnect.org
Beyond surface science, this compound serves as a valuable intermediate in organic synthesis. chemicalbook.com Its reactivity allows it to be a building block for creating more complex organic sulfur compounds. chemicalbook.com Furthermore, thiols like this compound have relevance in biochemistry, particularly in understanding the formation of disulfide bonds which are crucial for stabilizing protein structures. solubilityofthings.com The compound's strong and often unpleasant odor also makes it useful as an odorant for detecting leaks in natural gas lines. solubilityofthings.comnih.gov
Historical Perspectives on Thiol Chemistry Relevant to this compound
The history of thiol chemistry dates back to the 18th century with the characterization of hydrogen sulfide (B99878) (H2S), the simplest thiol. researchgate.net The study of thiols gained momentum with the discovery of their distinct properties and reactivity. A significant milestone in the application of thiols was the development of self-assembled monolayers. While early work on self-assembly was conducted in the mid-20th century, the use of alkanethiols on gold surfaces, pioneered by Nuzzo and Allara in 1983, marked a turning point. techconnect.org This discovery led to an explosion of research into the structure, properties, and applications of these monolayers, establishing thiols as a cornerstone of modern surface science and nanotechnology. techconnect.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
pentane-1-thiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12S/c1-2-3-4-5-6/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKMQKLGEQPLNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12S, Array | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9041605 | |
| Record name | Pentyl mercaptan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
104.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Amyl mercaptan appears as a clear colorless to light-yellow liquid with an offensive odor. Flash point 65 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. May be toxic by inhalation., Water-white to yellowish liquid with a strong, garlic-like odor; [NIOSH] Odor is strong and offensive; [HSDB], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colourless liquid; Meaty aroma, Water-white to yellowish liquid with a strong, garlic-like odor. | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
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| Record name | 1-Pentanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
248 °F at 760 mmHg (USCG, 1999), 126.6 °C, BP: 123-124 °C, at 61.3kPa: 126.6 °C, 260 °F | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
65 °F (USCG, 1999), 18 °C, 18 °C (64 °F) - closed cup, 65 °F (18 °C) (Open cup), (oc) 65 °F | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
Insoluble (NIOSH, 2023), In water, 156 mg/L at 20 °C, In water, 156 mg/L at 25 °C, Insoluble in water, Miscible with ethanol, ether, 0.156 mg/mL at 20 °C, Solubility in water: none, Sparingly soluble in water, Soluble (in ethanol), Insoluble | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-Pentanethiol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032457 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
0.8392 at 77 °F (USCG, 1999) - Less dense than water; will float, 0.850 g/cu cm at 20 °C, Bulk density = 6.99 lb/gal; density: 0.83-0.84 at 20 °C; mercaptan content greater than 90%; initial BP above 104.0 °C, final below 120 °C ... These properties vary with proportions of isomers, Relative density (water = 1): 0.84, 0.831-0.844, 0.84 | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1650/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.59 (Air = 1), Relative vapor density (air = 1): 3.6 | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
14 mmHg at 77 °F (NIOSH, 2023), 13.8 [mmHg], 13.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.84, (77 °F): 14 mmHg | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/195 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | n-Amyl mercaptan | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/468 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 1-PENTANETHIOL | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1521 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Record name | 1-Pentanethiol | |
| Source | The National Institute for Occupational Safety and Health (NIOSH) | |
| URL | https://www.cdc.gov/niosh/npg/npgd0487.html | |
| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Color/Form |
Liquid, Water-white to yellowish liquid ..., Water-white to light-yellow liquid, Colorless liquid | |
CAS No. |
110-66-7 | |
| Record name | AMYL MERCAPTAN | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/138 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Pentanethiol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-66-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Amyl mercaptan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110667 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Pentanethiol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
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| Record name | Pentyl mercaptan | |
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| Record name | Pentane-1-thiol | |
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| Record name | 1-PENTANETHIOL | |
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| Record name | n-Amyl mercaptan | |
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| Record name | 1-Pentanethiol | |
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| Record name | 1-PENTANETHIOL | |
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Melting Point |
-105 °F (USCG, 1999), -75.69 °C, Liquid molar volume = 0.124405 cu m/kmol. Heat of formation = -1.0979X10+8 J/kmol. Heat of fusion = 1.7531X10+7 J/kmol at melting point., -75.7 °C, -104 °F | |
| Record name | AMYL MERCAPTAN | |
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| Record name | n-Amyl mercaptan | |
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| Record name | 1-Pentanethiol | |
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| Record name | 1-PENTANETHIOL | |
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Synthetic Methodologies and Reaction Mechanisms Involving 1 Pentanethiol
Direct Synthesis Routes
Direct synthesis routes offer efficient methods for the production of 1-Pentanethiol. These methods often involve catalyzed reactions that facilitate the introduction of the thiol group onto a pentyl scaffold.
Catalyzed Reactions for this compound Production
Catalyzed reactions are central to the efficient synthesis of this compound. One established method involves the reaction of 1-pentanol (B3423595) with hydrogen sulfide (B99878) in the presence of a thorium dioxide catalyst. chemicalbook.comchemicalbook.com This process facilitates the substitution of the hydroxyl group with a thiol group.
Another significant synthetic route is the reaction of 1-bromopentane (B41390) with sodium hydrosulfide. google.com This nucleophilic substitution reaction provides a direct pathway to this compound. Additionally, this compound can be prepared from 1-chloropentane. chemicalbook.com
A summary of common direct synthesis methods is presented in the table below.
| Starting Material | Reagent(s) | Catalyst/Conditions | Product |
| 1-Pentanol | Hydrogen Sulfide | Thorium Dioxide | This compound |
| 1-Bromopentane | Sodium Hydrosulfide | Alcohol | This compound |
| 1-Chloropentane | Not specified | Not specified | This compound |
| n-Amyl Thiocyanate | Tetraphosphorus Decasulfide | Toluene (B28343), Reflux | This compound |
Reaction Pathways and Mechanistic Elucidation
The reactivity of this compound is characterized by several key reaction pathways, including hydrothiolation and radical-mediated desulfurization. Understanding the mechanisms of these reactions is crucial for controlling product formation and selectivity.
Hydrothiolation Reactions
Hydrothiolation involves the addition of the thiol group of this compound across a carbon-carbon double or triple bond. wikipedia.orgresearchgate.net This reaction can proceed through different mechanisms, leading to either Markovnikov or anti-Markovnikov products.
Markovnikov addition of this compound to an unsymmetrical alkene or alkyne results in the sulfur atom bonding to the more substituted carbon of the multiple bond. purechemistry.orgscience-revision.co.uk This regioselectivity is typically observed in reactions that proceed through a carbocation intermediate. masterorganicchemistry.com The mechanism involves the protonation of the alkene by an acid to form the most stable carbocation, which is then attacked by the sulfur atom of the thiol. masterorganicchemistry.com
Organometallic catalysts, such as those based on zirconium, lanthanides, and actinides, can also mediate the Markovnikov-selective hydrothiolation of terminal alkynes with this compound. capes.gov.bracs.orgacs.orgacs.orgacs.org Kinetic studies of the Cp*2SmCH(TMS)2-mediated reaction between this compound and 1-hexyne (B1330390) indicate that the reaction is first-order in catalyst and alkyne concentration, and zero-order in thiol concentration. acs.orgacs.orgacs.org The proposed mechanism involves a turnover-limiting insertion of the alkyne into the metal-sulfur bond, followed by rapid protonolysis of the resulting metal-carbon bond by the thiol. capes.gov.bracs.orgacs.orgacs.org
Table of Catalysts for Markovnikov Hydrothiolation of Alkynes with this compound
| Catalyst Precursor | Substrates | Selectivity |
|---|---|---|
| CGCZrMe(2) | This compound, 1-Hexyne | 99% Markovnikov |
| CpZrBn(3) | Aliphatic, benzylic, and aromatic thiols; terminal alkynes | Highly Markovnikov-selective |
| Cp2SmCH(TMS)2 | This compound, 1-Hexyne | >99% Markovnikov |
The anti-Markovnikov addition of this compound to a carbon-carbon multiple bond results in the sulfur atom attaching to the less substituted carbon. This outcome is characteristic of radical-mediated hydrothiolation reactions, often referred to as the thiol-ene reaction. wikipedia.orgacsgcipr.org
The reaction is initiated by the formation of a thiyl radical from this compound, which can be achieved using radical initiators (like AIBN), light, or heat. wikipedia.orgnih.gov This thiyl radical then adds to the alkene at the less sterically hindered carbon, forming a more stable carbon-centered radical. researchgate.net This radical subsequently abstracts a hydrogen atom from another molecule of this compound, propagating the radical chain and yielding the anti-Markovnikov product. wikipedia.org
Recent advancements have demonstrated that these reactions can be initiated by visible light using photocatalysts like ruthenium polypyridyl complexes or even without any catalyst in an aqueous medium. nih.govrsc.org
Table of Conditions for Anti-Markovnikov Hydrothiolation
| Initiation Method | Reagents/Catalysts | Key Features |
|---|---|---|
| Radical Initiator | AIBN | Traditional method for generating thiyl radicals. researchgate.net |
| UV Irradiation | None | Direct photochemical activation. nih.gov |
| Visible Light Photocatalysis | Ru(bpz)3^2+ | Mild conditions, compatible with sensitive functional groups. nih.gov |
Radical-Mediated Thiol Desulfurization
Radical-mediated desulfurization of thiols is a process that removes the sulfur atom from the molecule. semanticscholar.org In the context of this compound, this typically involves the use of trivalent phosphorus reagents. semanticscholar.orgresearchgate.net The reaction proceeds through a chain mechanism initiated by the formation of a pentylthiyl radical. semanticscholar.org
This thiyl radical then reacts with the trivalent phosphorus compound (e.g., a phosphite) to form a thiophosphoranyl radical intermediate. semanticscholar.orgchemrxiv.org This intermediate can then undergo β-fragmentation, cleaving the carbon-sulfur bond to produce a pentyl radical and a thiophosphorous compound. semanticscholar.orgchemrxiv.org The resulting pentyl radical can then abstract a hydrogen atom to form pentane. researchgate.net The rate of this desulfurization can be influenced by the nature of the phosphorus reagent used. semanticscholar.orgchemrxiv.org This process is particularly relevant in synthetic chemistry for the removal of thiol groups. semanticscholar.org
| Reagent | Intermediate | Product of Desulfurization |
| Trivalent Phosphorus Reagents | Thiophosphoranyl Radical | Pentane |
Thiol-yne Click Chemistry and Related Transformations
The thiol-yne reaction is a type of click chemistry that proceeds via a radical-mediated mechanism, valued for its efficiency and ability to form highly cross-linked polymer networks. nih.govnih.gov The reaction is analogous to the more common thiol-ene reaction; however, each alkyne functional group can react sequentially with two thiol functional groups. nih.govnih.gov The generally accepted mechanism involves the formation of a thiyl radical (RS•) through photo- or thermo-initiation. d-nb.info This radical then adds across an alkyne's carbon-carbon triple bond to form a vinyl sulfide radical. This intermediate subsequently abstracts a hydrogen from another thiol molecule, yielding a vinyl sulfide and regenerating the thiyl radical, which continues the propagation cycle. nih.govd-nb.info The resulting vinyl sulfide can then react with a second thiyl radical, leading to a dithioether product. nih.govd-nb.info
While the general mechanism provides a framework, specific applications involving this compound have been explored under various catalytic conditions. In one study, the hydrothiolation of imidazole-based alkynes with a mixture of thiols, including this compound, was successfully carried out in a petroleum medium using a palladium catalyst, (IMes)Pd(acac)Cl. mdpi.com This demonstrated the viability of thiol-yne reactions even in complex chemical environments. mdpi.com
Furthermore, lanthanide and actinide complexes have been employed as precatalysts for the intermolecular hydrothiolation of terminal alkynes with various thiols, including this compound. acs.org These reactions exhibit high selectivity for the Markovnikov addition product. acs.org Kinetic investigations of the reaction between this compound and 1-hexyne, mediated by Cp*₂SmCH(TMS)₂, revealed specific rate dependencies. acs.org
| Parameter | Order of Reaction |
| Catalyst Concentration | First-Order |
| Alkyne Concentration | First-Order |
| Thiol Concentration | Zero-Order |
| Data derived from kinetic investigations of the Cp₂SmCH(TMS)₂-mediated reaction between this compound and 1-hexyne.* acs.org |
The mechanistic findings from this study indicate that the turnover-limiting step is the insertion of the alkyne into the metal-sulfur (Sm-SR) bond. This is followed by a rapid protonolysis step induced by another thiol molecule, which releases the vinyl sulfide product and regenerates the active metal-thiolate (M-SR) species. acs.org
Reactions with Halogen Atoms: Kinetic and Theoretical Studies
The gas-phase reactions of thiols with halogen atoms are of interest for understanding atmospheric chemistry. The kinetics of the reaction of this compound with chlorine atoms (Cl) have been investigated using the laser photolysis-resonance fluorescence technique over a range of temperatures (268–379 K) and pressures (50–200 Torr). researchgate.netresearchgate.net
The reaction rate was found to be independent of pressure within the studied range. researchgate.net The temperature dependence of the rate constant for this compound's reaction with Cl was determined, yielding a specific Arrhenius expression. researchgate.net
Kinetic Parameters for the Reaction of this compound with Cl Atoms
| Parameter | Value | Units |
|---|---|---|
| A-factor | (1.28 ± 0.10) x 10⁻¹⁰ | cm³ molecule⁻¹ s⁻¹ |
| E/R | -129 ± 25 | K |
Arrhenius Expression: k(T) = (1.28 ± 0.10) x 10⁻¹⁰ exp((129 ± 25)/T) cm³ molecule⁻¹ s⁻¹. researchgate.net
Theoretical studies suggest that the reaction proceeds primarily through hydrogen abstraction from the sulfhydryl (-SH) group. researchgate.net The proposed mechanism involves the formation of a stable pre-reactive complex where the chlorine atom is bonded to the sulfur atom. This complex is considered the decisive step in the reaction pathway, leading to the abstraction of the hydrogen atom from the -SH group. researchgate.net
Reductive Sulfidation Processes
Reductive sulfidation refers to processes that convert functional groups, typically carbonyls, into thiols. This compound can be synthesized via such methods. One established industrial method involves the reaction of 1-pentanol with hydrogen sulfide at elevated temperatures (150–200°C) over a thoria (ThO₂) catalyst. This process requires the continuous removal of water to drive the reaction equilibrium towards the formation of this compound.
Another general approach to reductive sulfidation is the treatment of carbonyl compounds with reagents like phosphorus pentasulfide (P₄S₁₀). acs.org This method is used to mimic bacterial reductive sulfidation pathways. acs.org The process typically involves an initial reaction of P₄S₁₀ with the carbonyl compound to form a thione intermediate, which is then subsequently reduced to the corresponding thiol. acs.org While not always specified for this compound, this general chemical protocol is applicable for the synthesis of thiols from their corresponding aldehydes or ketones. acs.org
Oxidation Pathways and Disulfide Formation
The oxidation of thiols is a fundamental reaction, with the primary product being a disulfide, which is formed through the coupling of two thiol molecules. libretexts.org The oxidation of this compound yields dipentyl disulfide. This transformation can be achieved using a variety of oxidizing agents.
Detailed kinetic studies have been performed on the oxidation of a series of alkanethiols, including this compound, by sodium N-chloro-p-toluenesulfonamide (chloramine-T or CAT) in an alkaline medium at 15°C. acs.orgepa.govacs.org The reaction for all studied thiols followed identical kinetics, showing a first-order dependence on the concentration of both the oxidant [CAT] and the thiol, and a fractional order dependence on the hydroxide (B78521) ion concentration [OH⁻]. acs.orgepa.govacs.org The study also found that the rate of oxidation increases with the length of the alkyl chain. acs.orgepa.gov
Oxidation Rate Order for Alkanethiols with Chloramine-T 1-hexanethiol (B106883) > This compound > 1-butanethiol (B90362) > 1-propanethiol (B107717) > 1-ethanethiol Data from kinetic studies of thiol oxidation by chloramine-T. acs.orgepa.gov
A proposed two-pathway mechanism suggests that hypochlorous acid (HOCl) and the anion of CAT interact with the thiol in the rate-limiting steps. acs.orgepa.govacs.org
Other reagents have also been successfully used for this transformation. Manganic tris(acetylacetonate) (MTA) readily oxidizes this compound to n-pentyl disulfide in carbon disulfide at room temperature, providing nearly quantitative yields. oup.com Hydrogen peroxide is another common oxidizing agent for this purpose. The reaction of this compound with iodine (I₂) to form dipentyl disulfide is an exothermic process with a standard enthalpy of reaction (ΔrH°) of -124.9 kJ/mol in an ethanol (B145695) solvent. nist.gov
Catalytic Applications and Investigations of 1 Pentanethiol
Organoactinide-Catalyzed Hydrothiolation
The intermolecular hydrothiolation of terminal alkynes using organoactinide catalysts, specifically Th(IV) and U(IV) complexes, results in the formation of vinyl sulfides. This process is noted for its high efficiency and selectivity. nih.gov
Detailed studies have been conducted on the Markovnikov-selective lanthanide- and actinide-mediated intermolecular hydrothiolation of terminal alkynes. These reactions involve aliphatic, benzylic, and aromatic thiols with various precatalysts. The transformations exhibit high Markovnikov selectivity, in some cases exceeding 99%. researchgate.netacs.org
Kinetic investigations into the reaction between 1-pentanethiol and 1-hexyne (B1330390), mediated by Cp*2SmCH(TMS)2, revealed that the reaction is first-order in catalyst concentration, first-order in alkyne concentration, and zero-order in thiol concentration. researchgate.netacs.org Further mechanistic studies suggest that the process involves a turnover-limiting insertion of the alkyne into the Sm-SR bond, which is then followed by a rapid, thiol-induced M-C protonolysis. This sequence yields Markovnikov vinyl sulfides and regenerates the corresponding M-SR species. researchgate.netacs.org
A key finding from these investigations is the significant influence of steric hindrance in the insertive transition state on the hydrothiolation activity. researchgate.netacs.org Additionally, deuterium (B1214612) exchange observed between the alkyne's C≡C-H and the thiol's RS-H group in the presence of certain catalysts points to a metal-alkynyl metal-thiolate equilibrium. Under hydrothiolation conditions, this equilibrium favors the M-SR species. researchgate.netacs.org While a mixture of anti-Markovnikov vinyl sulfides can sometimes be observed due to a free-radical mechanism, this can be suppressed by the addition of a radical inhibitor like γ-terpinene. researchgate.netacs.org
Kinetic measurements of the hydrothiolation mediated by Me2SiCp''2Th[CH2(TMS)]2 show the reaction is zero-order in thiol concentration, first-order in the catalyst concentration, first-order in alkyne concentration at lower concentrations, and zero-order at higher alkyne concentrations. nih.gov The proposed catalytic cycle for this transformation involves a turnover-limiting insertion of the alkyne into the Th-S bond, followed by a rapid Th-C bond protonolysis. nih.gov
Table 1: Kinetic Data for Organoactinide-Catalyzed Hydrothiolation of this compound and 1-Hexyne
| Catalyst | Reaction Order in [Catalyst] | Reaction Order in [Alkyne] | Reaction Order in [Thiol] | kH/kD |
| Cp*2SmCH(TMS)2 | 1 | 1 | 0 | 1.40(0.1) |
| Me2SiCp''2Th(CH2TMS)2 | 1 | 1 (at low conc.), 0 (at high conc.) | 0 | 1.35(0.1) |
Data sourced from kinetic investigations of the respective catalyzed reactions. nih.govresearchgate.netacs.org
Heterogeneous Catalysis for this compound Oxidation
The aerobic oxidation of this compound has been investigated using a fixed-bed reactor filled with a CuZnAl composite oxide catalyst. This process can achieve high conversion rates of over 95% at temperatures of 150°C and 300°C, with a high weight hourly space velocity (WHSV) of 50-70 h⁻¹ and an O2/S molar ratio of 20. cjcatal.com The reaction products are temperature-dependent. At 150°C, the primary reaction is the dimerization of this compound to form its dimer. cjcatal.com At 300°C, deep oxidation to SO2 is the dominant process initially, but dimerization becomes more prevalent over time. cjcatal.com
Another approach involves the use of basic nitrogen-doped carbon hollow spheres (p-N-C) derived from waste tires for the catalytic oxidation of this compound. researchgate.net These catalysts, created through a "leavening" strategy with foaming agents, possess a hierarchical porous structure that enhances the accessibility of active sites to this compound. researchgate.netcup.edu.cn The pyridine-like and pyrrolic-like nitrogen atoms on the catalyst surface act as reactive sites, facilitating electron transfer from sulfur to active surface oxygen and thereby improving the adsorption and oxidation process. researchgate.netresearchgate.net The optimal p-N-C catalyst has demonstrated a superior adsorption and oxidation performance of 99.9% for this compound. researchgate.netresearchgate.net
Table 2: Performance of Different Catalysts in this compound Oxidation
| Catalyst | Temperature (°C) | WHSV (h⁻¹) | O2/S Molar Ratio | Conversion (%) | Primary Product(s) |
| CuZnAl composite oxide | 150 | 50-70 | 20 | >95 | Dipentyl disulfide |
| CuZnAl composite oxide | 300 | 50-70 | 20 | >95 | SO2 (initially), Dipentyl disulfide (later) |
| p-N-C hollow spheres | Not specified | Not applicable | Not applicable | 99.9 | Disulfide |
Data compiled from studies on heterogeneous catalytic oxidation of this compound. cjcatal.comresearchgate.netresearchgate.net
Role of this compound in Catalytic Desulfurization Processes
In the context of catalytic desulfurization, this compound is often used as a model sulfur compound to study the efficacy of various catalysts. For instance, CuO/ZnO/Al2O3, 1.5% Pt/CeO2, and Cu/CeO2 have been shown to catalyze the conversion of sulfur compounds, including this compound, in isooctane (B107328) to SO2 at 573 K and 0.1 MPa. lsu.edu The activity of these catalysts towards different sulfur-containing compounds varies. For this compound and dibutyl sulfide (B99878), a 95% conversion was achieved at an O/S molar ratio of 10-15 and a WHSV of 30 h⁻¹. lsu.edulsu.edu
The synthesis of basic nitrogen-doped carbon hollow spheres (p-N-C) has also been explored for the desulfurization of fuel, with this compound serving as the target compound. researchgate.net The high adsorption and oxidation performance of these materials, reaching 99.9% conversion, highlights their potential for fuel desulfurization applications. researchgate.netresearchgate.net The adsorption/oxidation desulfurization process is a key factor influencing the conversion rate of this compound. cup.edu.cn
Table 3: Catalytic Desulfurization of Model Fuels Containing this compound
| Catalyst | Temperature (K) | O/S Molar Ratio | WHSV (h⁻¹) | Conversion (%) |
| CuO/ZnO/Al2O3 | 573 | 10-15 | 30 | 95 |
| 1.5% Pt/CeO2 | 573 | 10-15 | 30 | 95 |
| Cu/CeO2 | 573 | 10-15 | 30 | 95 |
| p-N-C hollow spheres | 298 (adsorption/oxidation) | Not applicable | Not applicable | 99.9 |
Data from studies on catalytic oxidative desulfurization. researchgate.netresearchgate.netlsu.edulsu.edu
Materials Science Applications and Self Assembly Research of 1 Pentanethiol
Self-Assembled Monolayers (SAMs) on Metal Surfaces
1-Pentanethiol readily forms self-assembled monolayers (SAMs) on the surfaces of noble metals like gold and silver. sigmaaldrich.comresearchgate.net This spontaneous organization of molecules into a highly ordered, crystalline-like single layer is driven by the strong affinity of the sulfur atom for the metal surface, forming a stable bond. sigmaaldrich.cominterchim.fr The formation of these monolayers is a rapid process, with initial coverage occurring within seconds to minutes, followed by a period of structural ordering. sigmaaldrich.com
Structural and Electronic Characteristics of this compound SAMs
The structure of alkanethiol SAMs, including those formed by this compound, has been extensively studied using a variety of surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), and atomic force microscopy (AFM). interchim.fr These studies have revealed that on a gold (111) surface, the thiol chains typically tilt at an angle of approximately 30 degrees from the surface normal. sigmaaldrich.com This tilting allows for maximized van der Waals interactions between the adjacent pentyl chains, contributing to the stability and order of the monolayer. sigmaaldrich.com
The packing density and order of the SAM can be influenced by the length of the alkyl chain. Shorter-chain thiols like this compound may form less-ordered films compared to their longer-chain counterparts due to weaker van der Waals interactions between the chains. researchgate.net Despite this, this compound SAMs can still effectively modify the electronic properties of the metal surface. For instance, the formation of a this compound monolayer on a gold electrode has been shown to have a negligible influence on the cyclic voltammetry response, indicating efficient electron transfer. acs.org
Impact on Surface Properties and Interfacial Phenomena
The formation of a this compound SAM significantly alters the properties of the metal surface. As a neutral, hydrophobic thiol, this compound creates a surface with a neutral charge. acs.org This modification of the surface charge has a profound impact on interfacial phenomena, such as the interaction of the surface with charged particles in a solution. acs.org
Research has demonstrated that a this compound-coated gold microelectrode exhibits a collision frequency and mean particle size for silver nanoparticles that is comparable to a bare gold surface. acs.org This suggests that the electron transfer upon impact is similarly efficient. acs.org This is in stark contrast to surfaces modified with charged thiols, which can either attract or repel charged nanoparticles, thereby affecting collision frequency and electron transfer processes. acs.org
Functionalization of Electronic Devices
The ability of this compound and its derivatives to form stable SAMs on metal surfaces has led to their application in the functionalization of various electronic devices.
Organic Field-Effect Transistor (OFET) Biosensor Functionalization
A derivative of this compound, 5-carboxy-1-pentanethiol, has been utilized in the development of organic field-effect transistor (OFET)-based biosensors. u-tokyo.ac.jpresearchgate.net In these devices, a gold extended-gate electrode is functionalized by forming a SAM of 5-carboxy-1-pentanethiol. researchgate.net The terminal carboxylic acid groups of the SAM can then be used to immobilize biorecognition elements, such as antibodies or enzymes. u-tokyo.ac.jpresearchgate.net
This functionalization is a key step in creating label-free biosensors that can detect specific target molecules. u-tokyo.ac.jp The binding of the target analyte to the immobilized receptor on the gate electrode causes a change in the electrical characteristics of the OFET, allowing for sensitive and specific detection. materialsfutures.org These OFET-based sensors are promising for applications in healthcare due to their potential for low-cost, portable, and rapid diagnostics. u-tokyo.ac.jpmyu-group.co.jp
Integration in Perovskite Solar Cells for Performance Enhancement
This compound has been investigated as an additive to improve the performance and stability of perovskite solar cells. nih.govsemanticscholar.orgresearchgate.net The performance of these solar cells is often limited by defects at the surface and within the bulk of the perovskite layer. nih.govresearchgate.net
The introduction of this compound during the fabrication process has been shown to reduce trap-state densities and eliminate iodide deficiencies in the perovskite film. nih.govsemanticscholar.orgresearchgate.net This leads to a significant enhancement in the photovoltaic performance of the solar cells. In one study, the addition of an optimal amount of this compound resulted in a 54% improvement in the power conversion efficiency (PCE) of inverted solar cells based on methylammonium (B1206745) lead iodide (CH₃NH₃PbI₃). nih.govsemanticscholar.org
| Effect of this compound on Perovskite Solar Cells | |
| Improvement | Reduction of trap-state densities |
| Elimination of iodide deficiencies | |
| Refinement of I/Pb stoichiometry | |
| Result | 54% improvement in Power Conversion Efficiency (PCE) |
Nanomaterials and Quantum Dot Capping Strategies
This compound plays a role in the synthesis and stabilization of nanomaterials, including metallic nanoparticles and quantum dots. The thiol group provides a strong anchor to the surface of these materials, while the pentyl chain provides solubility and prevents aggregation.
In the context of mixed-monolayer-protected nanoparticles, this compound has been used in conjunction with other thiols to create surfaces with tunable properties. acs.orgnih.gov For example, by varying the ratio of this compound and a charged thiol on the surface of silver nanoparticles, the surface properties can be systematically controlled. acs.org
Furthermore, thiols are widely used as capping agents in the synthesis of semiconductor quantum dots (QDs). researchgate.netfrontiersin.org The ligands on the surface of QDs play a crucial role in controlling their growth, stability, and optoelectronic properties. frontiersin.orgmdpi.com While longer-chain thiols are common, the principles of thiol capping are applicable to this compound, which can influence the surface chemistry and, consequently, the performance of the quantum dots in various applications. frontiersin.org
Analytical Techniques for Characterization
Spectroscopic Methods
Spectroscopic techniques are crucial for elucidating the structure of this compound. Methods like Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the arrangement of atoms within the molecule.
Chromatographic Techniques
Gas chromatography (GC) is a common technique for analyzing the purity of this compound. vwr.com When coupled with a flame photometric detector, GC can be used for sampling and analysis. nih.gov High-performance liquid chromatography (HPLC) can also be utilized. Electrospray ionization high-resolution mass spectrometry (ESI-HRMS) is a powerful tool for analyzing reaction mixtures containing thiols, as it can detect small amounts of products. mdpi.com
Environmental Occurrence, Fate, and Remediation Studies of 1 Pentanethiol
Atmospheric Photochemistry and Degradation Pathways
1-Pentanethiol, a volatile organic compound, is expected to exist predominantly in the vapor phase in the atmosphere due to its vapor pressure of 13.8 mmHg at 25°C. nih.gov Its atmospheric fate is primarily governed by reactions with photochemically generated oxidants. The principal degradation pathway is initiated by the hydroxyl (OH) radical, the so-called "detergent of the atmosphere." nih.govnih.gov The rate constant for the vapor-phase reaction of this compound with OH radicals is estimated to be 4.6 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 8 hours, assuming an average atmospheric OH radical concentration of 5 x 10⁵ radicals/cm³. nih.gov
The reaction with OH radicals likely proceeds via hydrogen abstraction from the sulfhydryl (-SH) group or from the pentyl chain, leading to the formation of a pentanethiyl radical (C₅H₁₁S•) or a carbon-centered radical, respectively. These radicals then participate in a cascade of further reactions with molecular oxygen (O₂), leading to the formation of various oxygenated products and ultimately contributing to the formation of secondary organic aerosols.
Table 1: Atmospheric Degradation of this compound
| Oxidant | Estimated Rate Constant (at 25°C) | Estimated Atmospheric Half-life | Primary Reaction Type |
|---|---|---|---|
| Hydroxyl Radical (OH) | 4.6 x 10⁻¹¹ cm³/molecule-sec nih.gov | ~8 hours nih.gov | Hydrogen Abstraction |
| Ozone (O₃) | Data not available | Likely contributes to degradation | Oxidation |
| Nitrate Radical (NO₃) | Data not available | Likely contributes to nighttime degradation | Hydrogen Abstraction |
Interactions with Environmental Contaminants
This compound plays a significant role in the environmental cycling of mercury. It has been demonstrated to participate in the photoreduction of oxidized mercury species (Hg²⁺) to elemental mercury (Hg⁰) in aqueous environments. nih.gov This process is of considerable environmental importance as it influences the fate, transport, and bioavailability of mercury. The transformation to the more volatile elemental form can facilitate its evasion from water bodies into the atmosphere.
The photoreduction process is initiated by the interaction of Hg²⁺ with this compound. Research has shown that this reaction is mediated by the formation of mercury-thiol complexes. nih.gov Under experimental conditions, the apparent first-order rate constant for the photoreduction of Hg²⁺ in the presence of this compound was determined to be (8.3 ± 0.5) x 10⁻⁸ s⁻¹. nih.gov The primary products of this photoreduction reaction are elemental mercury (Hg⁰) and dipentyl disulfide (C₅H₁₁S-SC₅H₁₁). nih.gov The effects of environmental factors such as ionic strength, dissolved oxygen, and chloride ion concentrations on the reaction rates were found to be minimal under the studied conditions. nih.gov
Table 2: Kinetic Data for Photoreduction of Hg²⁺ by Alkanethiols
| Alkanethiol | Apparent First-Order Rate Constant (s⁻¹) |
|---|---|
| 1-Propanethiol (B107717) | (2.0 ± 0.2) x 10⁻⁷ nih.gov |
| 1-Butanethiol (B90362) | (1.4 ± 0.1) x 10⁻⁷ nih.gov |
| This compound | (8.3 ± 0.5) x 10⁻⁸ nih.gov |
The initial step in the photoreduction of oxidized mercury by this compound is the formation of Hg²⁺-thiol complexes. nih.gov The sulfhydryl group (-SH) of this compound has a strong affinity for mercury, leading to the formation of stable complexes. The formation of these complexes, specifically of the type Hg(SR)₂, where R is the pentyl group, has been confirmed using UV-visible spectrometry and Atmospheric Pressure Chemical Ionization-Mass Spectrometry (APCI-MS). nih.gov These complexes are the photoactive species that absorb light and subsequently undergo intramolecular electron transfer, leading to the reduction of Hg²⁺ to Hg⁰ and the oxidation of the thiol to a disulfide. nih.gov This complex formation is a critical prerequisite for the photoreduction pathway and significantly influences the speciation and environmental behavior of mercury in aquatic systems containing thiols.
Role in Waste Treatment Technologies
Direct research on the role and fate of this compound in supercritical water gasification-oxidation (SCWGO) systems is limited. However, studies on simpler thiols, such as methanethiol, in supercritical water oxidation (SCWO) provide insights into the potential transformation pathways for this compound under similar conditions. wikipedia.org Supercritical water (water above its critical point of 374 °C and 22.1 MPa) acts as a non-polar solvent, making it an effective medium for the oxidation of organic compounds. wikipedia.orggasunie.nl
In the SCWO of methanethiol, sulfur is transformed into liquid-phase products, with no sulfur-containing species detected in the gaseous effluent. nih.gov The primary sulfur species identified in the liquid effluent were sulfide (B99878), sulfite, and sulfate. The proposed transformation pathway involves the initial conversion of methanethiol to sulfide, which is then progressively oxidized to sulfite and finally to sulfate. nih.gov It is plausible that this compound would undergo a similar fate in a SCWGO system. The pentyl group would likely be oxidized to carbon dioxide and water, while the sulfur atom would be converted to sulfate, a more stable and less hazardous inorganic species. The efficiency of this conversion would depend on operational parameters such as temperature, pressure, oxidant concentration, and residence time.
Detection in Natural and Anthropogenic Systems
This compound can be found in both natural and anthropogenic systems. It occurs naturally in small quantities in natural gas deposits and is released during the decay of animal and plant tissues. nih.gov Anthropogenic sources include its use as a synthetic flavoring agent in various food products and as an odorant for natural gas to aid in leak detection due to its strong and unpleasant odor. princeton.eduhaz-map.com Its characteristic odor has a very low threshold, reported to be as low as 0.8 parts per billion (ppb). guidechem.com
The detection and quantification of this compound in environmental matrices such as air and water typically involve chromatographic techniques. For water samples, methods often include a pre-concentration step, such as solid-phase extraction (SPE) or purge and trap, followed by analysis using gas chromatography (GC) coupled with a selective detector, like a flame photometric detector (FPD) or a mass spectrometer (MS). The mercuric acetate-acetic acid method has been specifically mentioned for the sampling and collection of this compound, followed by GC-FPD analysis. nih.gov In air, sampling can be performed using sorbent tubes, followed by thermal desorption and GC analysis. The monitoring of thiols in coastal waters has been carried out using flow-analysis with cathodic stripping voltammetry. nih.gov While general methods for thiol detection are established, specific monitoring data detailing the concentrations of this compound in various environmental compartments are not widely reported in the literature.
Occurrence in Food Products (e.g., Alcoholic Beverages)
This compound, also known as amyl mercaptan, is a volatile sulfur compound that contributes to the aroma profile of various food products. It is recognized for its characteristic strong, unpleasant odor at high concentrations, often described as garlic-like or resembling rotten cabbage. However, at very low concentrations, it can impart savory, meaty notes, making it a useful flavoring agent.
The presence of this compound in food can be of natural origin, arising from the thermal degradation of sulfur-containing amino acids, or it can be intentionally added as a synthetic flavoring substance. Its application is found in a variety of processed foods to enhance or impart specific flavor profiles.
In various food products , this compound is utilized to create meaty flavors in products such as bacon, beef, chicken, pork, and turkey. It is also used in processed meats like salami and in shellfish flavorings. Beyond meat products, it finds application in dairy items, baked goods, and seasonings to provide a savory depth.
Below is a table summarizing the reported uses of this compound as a flavoring agent in various food categories.
| Food Category | Application |
| Processed Meat | Bacon, Beef, Chicken, Pork, Salami, Turkey |
| Fish and Shellfish | Flavoring for shellfish |
| Dairy Products | General flavoring |
| Baked Goods | General flavoring |
| Seasonings | General flavoring |
Interactive Data Table: Reported Usage Levels of this compound in Food Products
| Food Category | Average Usual ppm | Average Maximum ppm |
| Baked Goods | 0.06 | 0.50 |
| Cheese | 0.01 | 0.05 |
| Fish Products | 0.10 | 0.50 |
| Gravies | 0.05 | 0.50 |
| Meat Products | 0.10 | 0.50 |
| Milk Products | 0.10 | 0.50 |
| Seasonings/Flavors | 0.40 | 2.00 |
| Soups | 0.10 | 0.50 |
Presence in Petroleum Products
Mercaptans, or thiols, are a class of organosulfur compounds that are naturally present in crude oil and natural gas. This compound is one of the many mercaptan species found in these fossil fuels. The concentration and composition of mercaptans can vary significantly depending on the geological source of the crude oil or gas condensate.
The presence of mercaptans in petroleum products is generally considered undesirable due to their corrosive nature towards refinery equipment and pipelines, their ability to poison catalysts used in the refining process, and their strong, unpleasant odor. Consequently, significant refining efforts are dedicated to the removal of mercaptans from various petroleum fractions, a process known as "sweetening."
Research has focused on characterizing the sulfur compounds in different crude oils and their distillates. For instance, the mercaptan sulfur content can be a significant portion of the total sulfur in some crude oils. Studies have analyzed the distribution of various mercaptans, including C1 to C5 mercaptans, in different crude oil fractions. For example, some gas condensates have been found to have a high mercaptan content. The concentration of methyl and ethyl mercaptans has been reported to be as high as 350 and 427 ppm in certain stabilized Tengiz crude and Karachaganak gas condensate, respectively dep.state.pa.us. While specific data for this compound is often grouped with other C5 mercaptans, its presence is a known component of the total mercaptan content.
Conversely, the distinct odor of mercaptans is utilized in the natural gas industry for safety purposes. Odorless natural gas is odorized with a blend of mercaptans, which may include this compound, to allow for the easy detection of leaks by smell at very low concentrations.
Interactive Data Table: Mercaptan Content in Petroleum Products
| Petroleum Product | Mercaptan Type | Concentration Range |
| Crude Oil | Total Mercaptans | Few ppm to several thousand ppm |
| Natural Gas | Total Mercaptans | Up to 200-300 ppm |
| Tengiz Crude (stabilized) | C1-C2 Mercaptans | 350 ppm |
| Karachaganak Gas Condensate (stabilized) | C1-C2 Mercaptans | 427 ppm |
| Odorized Natural Gas | Mercaptan Additives | 1-5 ppm |
Presence in Environmental Samples
The release of this compound into the environment can occur through various pathways, including industrial emissions from petroleum refineries and chemical manufacturing facilities, as well as from its use as a flavoring agent and in other applications. Due to its volatility, it is expected to exist primarily as a vapor in the atmosphere if released to air.
Information regarding the quantified presence of this compound in specific environmental samples such as water, soil, and air is limited in publicly available literature. Much of the available information focuses on the compound's predicted environmental fate rather than on measured concentrations in the environment.
For instance, if released into water, this compound is expected to have low to moderate potential for bioconcentration in aquatic organisms. Its solubility in water is reported to be 156 mg/L at 20 °C nih.gov. Volatilization from water surfaces is anticipated to be a significant fate process.
In soil, this compound is expected to exhibit moderate mobility. However, specific studies detailing the concentration of this compound in contaminated soils, for example near industrial sites, are not widely reported. The analysis of volatile organic sulfur compounds (VOSCs) in environmental matrices is complex due to their reactivity and low concentrations, which presents analytical challenges.
Ambient air monitoring data from regulatory agencies often focuses on criteria pollutants and a specific list of hazardous air pollutants, which may not always include this compound. Therefore, dedicated studies are typically required to determine its concentration in the air. The odor threshold for n-pentyl mercaptan has been reported to be as low as 0.8 ppb, meaning it can be detected by the human nose at very low concentrations in the air.
While comprehensive quantitative data on the environmental occurrence of this compound is scarce, the table below summarizes its expected behavior and known properties relevant to its environmental presence.
| Environmental Compartment | Expected Behavior and Properties |
| Air | Exists primarily as a vapor; low odor threshold (0.8 ppb) |
| Water | Solubility of 156 mg/L at 20°C; expected to volatilize |
| Soil | Expected to have moderate mobility |
| Biota | Low to moderate potential for bioconcentration |
Advanced Analytical Methodologies for 1 Pentanethiol Characterization and Detection
Chromatographic Techniques
Chromatography, a cornerstone of analytical chemistry, provides the means to separate 1-pentanethiol from other components in a mixture, enabling its precise measurement. wikipedia.org
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile compounds like this compound. nist.govfrontiersin.org In this technique, the sample is vaporized and separated based on the components' boiling points and interactions with a stationary phase within a capillary column. researchgate.net The separated compounds then enter a mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio, providing both qualitative and quantitative information. nist.govspectrabase.com For the analysis of thiols, including this compound, a flame photometric detector can be used for its selectivity towards sulfur-containing compounds. nih.govechemi.com
Key parameters in GC-MS analysis include the type of capillary column, oven temperature program, and carrier gas flow rate. researchgate.net For instance, a common setup might involve a dimethyl polysiloxane capillary column with a programmed temperature gradient to ensure the efficient separation of a wide range of volatile compounds. researchgate.net The NIST Chemistry WebBook provides gas chromatography data for this compound, including retention indices on various non-polar columns, which is crucial for its identification in complex mixtures. nist.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and Variants
Liquid chromatography-mass spectrometry (LC-MS) offers a complementary approach to GC-MS, particularly for less volatile or thermally labile compounds. wikipedia.org This technique separates compounds in a liquid mobile phase as they pass through a column packed with a stationary phase. ub.edu The eluent from the liquid chromatograph is then introduced into the mass spectrometer for detection and identification. wikipedia.org
Due to the reactive nature of thiols, derivatization is often employed prior to LC-MS analysis to enhance stability and improve chromatographic and detection characteristics. frontiersin.orgacs.org A common derivatizing agent is 4,4'-dithiodipyridine (DTDP), which reacts with thiols to form stable derivatives. frontiersin.orgacs.org
Ultraperformance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) is a high-resolution version of LC-MS that utilizes smaller stationary phase particles in the column, resulting in faster and more efficient separations. frontiersin.orgnih.gov This enhanced separation power is particularly beneficial for analyzing complex samples. mdpi.com
A study on volatile thiols in Chinese liquor (Baijiu) successfully utilized UPLC-MS/MS for the quantification of several thiols, including the newly identified this compound. frontiersin.orgnih.gov The method involved derivatization with DTDP, which produced a diagnostic fragment ion (m/z 143.5) in the tandem mass spectrometer, allowing for highly selective and sensitive detection. frontiersin.orgresearchgate.net This approach achieved low limits of detection (LOD) and quantification (LOQ), in the range of 0.001–0.012 μg/L and 0.003–0.037 μg/L, respectively, for the thiol derivatives. frontiersin.org
Table 1: UPLC-MS/MS Method Parameters for Thiol Analysis in Baijiu
| Parameter | Condition |
|---|---|
| Chromatography System | ACQUITY UPLC |
| Column | Waters BEH C18 (100 × 2.1 mm, 1.7 μm) |
| Column Temperature | 40 °C |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient Elution | 0–13 min, 15%–22% B; 13–14 min, 22–30% B; 14–18 min, 30–35% B; 18–18.5 min, 35–100% B; 18.5–21.5 min, 100% B; 21.5–22 min, 100%–15% B |
| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP) |
Data sourced from a study on fermented grains of sauce-aroma baijiu. mdpi.com
Ultraperformance liquid chromatography-quadrupole-time-of-flight mass spectrometry (UPLC-Q-TOF-MS) combines the high separation efficiency of UPLC with the high mass accuracy and resolution of a Q-TOF mass spectrometer. rsc.orgresearchgate.netnih.gov This enables the confident identification of unknown compounds by providing accurate mass measurements, which can be used to determine their elemental composition. nih.gov
In the same study that first identified this compound in Baijiu, UPLC-Q-TOF-MS was instrumental in confirming its structure. frontiersin.orgnih.gov The accurate mass measurement of the protonated molecule of the DTDP-derivatized this compound was found to be m/z 214.0736, corresponding to the molecular formula C10H16NS2. frontiersin.orgnih.gov By subtracting the formula of the derivatizing reagent, the molecular formula of the original thiol was determined to be C5H12S, leading to its unambiguous identification as this compound. frontiersin.orgnih.gov
Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) Approaches
Solid Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) are solvent-free sample preparation techniques that are used to extract and concentrate volatile and semi-volatile organic compounds, including this compound, from a sample matrix prior to chromatographic analysis. sigmaaldrich.cominnoteg-instruments.comelementlabsolutions.com These techniques are valued for being simple, fast, and environmentally friendly. mdpi.comresearchgate.net
SPME utilizes a fused silica (B1680970) fiber coated with a sorbent material. sigmaaldrich.cominnoteg-instruments.com The fiber is exposed to the sample (either directly or in the headspace) to allow analytes to partition onto the coating. nih.gov The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis. elementlabsolutions.com The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. sigmaaldrich.comresearchgate.net For volatile sulfur compounds, a Carboxen/polydimethylsiloxane (B3030410) (CAR/PDMS) fiber has been shown to have high extraction efficiency. researchgate.net
SBSE is similar to SPME but uses a magnetic stir bar coated with a much larger volume of sorbent, typically polydimethylsiloxane (PDMS). mdpi.comcedre.fr This larger sorbent volume provides higher recovery and sensitivity compared to SPME, especially for less polar compounds. mdpi.comresearchgate.net The stir bar is placed in the sample and stirred for a set time to extract the analytes. cedre.frresearchgate.net It is then removed, dried, and thermally desorbed in a GC inlet. cedre.fr
Table 2: Comparison of SPME and SBSE
| Feature | Solid Phase Microextraction (SPME) | Stir Bar Sorptive Extraction (SBSE) |
|---|---|---|
| Sorbent | Coated fused silica fiber | Coated magnetic stir bar |
| Sorbent Volume | Smaller | Larger |
| Sensitivity | Good | Higher |
| Sample Volume | Low | Low |
| Solvent Use | Solvent-free | Solvent-free |
| Automation | Amenable to automation | Amenable to automation |
Information compiled from various sources. sigmaaldrich.comelementlabsolutions.commdpi.comresearchgate.net
Spectroscopic Techniques
Spectroscopic techniques are invaluable for elucidating the structural features of molecules like this compound. In a study exploring the sensitive detection of polycyclic aromatic molecules, this compound was used to modify silver nanoparticles for Surface-Enhanced Raman Scattering (SERS) analysis. ecnu.edu.cn The SERS background spectrum of the this compound-modified silver nanoparticles was recorded as part of the experimental procedure. ecnu.edu.cn
Another spectroscopic application involving this compound was in a study that combined solid-phase nano-extraction with laser-excited time-resolved Shpol'skii spectroscopy for the analysis of high-molecular-weight polycyclic aromatic hydrocarbons (HMW-PAHs) in water. sci-hub.se In this research, a mixture of methanol (B129727) and this compound was found to be effective for the quantitative release of the HMW-PAHs into the Shpol'skii matrix (n-octane). sci-hub.se
Fourier Transform Microwave Spectroscopy
Fourier Transform Microwave (FTMW) spectroscopy is a high-resolution technique used to study the rotational spectra of molecules in the gas phase, providing precise information about their geometric structure and conformational landscape. The rotational spectra of this compound have been investigated using FTMW spectrometers, revealing the presence of multiple conformers. illinois.eduims.ac.jp
In these studies, this compound, diluted in an inert gas like argon or neon, is expanded into a vacuum chamber to create a supersonic molecular beam. illinois.eduims.ac.jp This process cools the molecules to very low rotational and vibrational temperatures, simplifying the complex spectra.
Quantum chemical calculations are used in conjunction with experimental measurements to assign the observed rotational transitions to specific conformers. ims.ac.jp For this compound, researchers have identified and assigned spectra for at least eight different conformers. illinois.edu The analysis involves identifying a-type, b-type, and c-type R-branch transitions. illinois.eduims.ac.jp For instance, the most intense observed spectrum was assigned to the TTTg conformer, which exhibited small splittings due to the torsional motion of the SH group and the internal rotation of the CH₃ group. illinois.eduims.ac.jp Other conformers, such as the TTGg', have been assigned based on the observation of a-, b-, and c-type transitions. ims.ac.jp The rotational constants derived from the FTMW spectra for various conformers show good agreement with theoretical predictions from quantum chemical calculations, typically within 0.9%. illinois.edu
Table 1: Assigned Conformers of this compound from FTMW Spectroscopy
| Set | Assigned Conformer | Observed Transition Types | Notes |
|---|---|---|---|
| Set 1 | TTTg | a-type | Most intense spectrum; shows splittings from SH torsion and CH₃ internal rotation. illinois.eduims.ac.jp |
| Set 2 | TTGg' | a-type, b-type, c-type | Analyzed as the TTGg' conformer. ims.ac.jp |
| Set 3 | TGTg/TGTg' | a-type | Rotational constants agree with calculated values for these conformers. ims.ac.jp |
| Set 4 | GTTg/GTTg' | a-type | Rotational constants agree with calculated values for these conformers. ims.ac.jp |
UV-Visible Spectrometry in Complexation Studies
UV-Visible (UV-Vis) spectrometry is a valuable tool for studying the formation of complexes involving this compound. This technique measures the absorption of ultraviolet and visible light by a sample, which can change upon the formation of a new chemical species.
One significant application is in the study of the photoreduction of oxidized mercury (Hg²⁺) in the presence of alkanethiols. mcgill.ca UV-Vis spectrometry has been used to confirm the formation of Hg²⁺-thiol complexes, specifically Hg(SR)₂, as intermediates in these reactions. mcgill.ca The formation of these complexes is a crucial step that mediates the subsequent production of elemental mercury (Hg⁰) and disulfides, such as dipentyl disulfide from this compound. mcgill.ca
Kinetic studies employing UV-Vis spectrometry have determined the apparent first-order rate constants for the photoreduction of Hg²⁺ by various alkanethiols. mcgill.ca These experiments, conducted at a constant temperature and pH, demonstrate how the structure of the alkanethiol influences the reaction rate. mcgill.ca
Table 2: Apparent First-Order Rate Constants for the Photoreduction of Hg²⁺ by Alkanethiols
| Alkanethiol | Apparent First-Order Rate Constant (k, s⁻¹) |
|---|---|
| 1-Propanethiol (B107717) | (2.0 ± 0.2) × 10⁻⁷ |
| 1-Butanethiol (B90362) | (1.4 ± 0.1) × 10⁻⁷ |
| This compound | (8.3 ± 0.5) × 10⁻⁸ |
Data sourced from kinetic studies under specific experimental conditions (T = 296 ± 2 K). mcgill.ca
These findings indicate that the photoreduction process may occur via the formed Hg(SR)₂ complexes. mcgill.ca The studies also investigated factors such as ionic strength, dissolved oxygen, and chloride ions, which were found to have minimal effect on the reaction rates under the experimental conditions. mcgill.ca
Electrochemical and Sensor-Based Detection Systems
Development of Volatile Organic Compound (VOC) Sensors
The detection of this compound as a volatile organic compound (VOC) is critical for applications such as food quality assessment. biorxiv.org Colorimetric sensor arrays have been developed as a rapid and effective method for detecting and discriminating among various VOCs, including thiols like this compound. researchgate.netresearchgate.net
These sensors often consist of an array of chemoresponsive dyes and metal salts printed on a substrate. researchgate.net When exposed to a target VOC, the sensing materials interact with the analyte, resulting in a distinct color change. This colorimetric "fingerprint" is captured by an imaging device and analyzed using techniques like Principal Component Analysis (PCA) to identify and classify the compound. biorxiv.orgresearchgate.net
In one study, a sensor array was tested against fourteen VOCs chosen to mimic those found in vegetables. biorxiv.org The array demonstrated the ability to discriminate between different classes of compounds, with this compound generating a well-separated cluster in the PCA plot, indicating successful and distinct detection. biorxiv.orgresearchgate.net The response of these sensors is time-dependent, and experiments have been conducted to determine the optimal exposure time needed for reliable detection. biorxiv.orgresearchgate.net
Table 3: Example VOCs Tested with a Colorimetric Sensor Array for Discrimination
| Compound Class | Example Compound |
|---|---|
| Thiol | This compound |
| Sulfoxide | Dimethyl sulfoxide |
| Sulfide (B99878) | Diethyl sulfide |
| Disulfide | Dipropyl disulfide |
| Aldehyde | (E)-2-hexenal |
| Ketone | Acetone |
| Ester | Methyl salicylate |
| Alcohol | 1-octen-3-ol |
This table lists a selection of compounds used to demonstrate the discriminatory ability of the sensor array. biorxiv.org
Organic Transistor-Based Biosensors
Organic transistor-based biosensors, particularly extended-gate organic field-effect transistors (OFETs), represent an innovative platform for sensitive and low-cost detection of biological molecules. u-tokyo.ac.jpmdpi.com These devices separate the liquid-exposed sensing area from the main transistor, ensuring stable operation in aqueous solutions. u-tokyo.ac.jp A derivative of this compound, 5-carboxy-1-pentanethiol (CPT), plays a crucial role in the functionalization of these sensors. mdpi.comresearchgate.netrsc.org
The process involves modifying the gold surface of the extended-gate electrode with a self-assembled monolayer (SAM) of CPT. mdpi.comresearchgate.net The terminal carboxyl groups of the CPT molecules provide anchor points for the covalent immobilization of biological recognition elements, such as antibodies or enzymes, through amide bond formation. researchgate.netrsc.org This functionalized surface can then specifically detect target analytes.
For example, OFET-based immunosensors have been developed for the label-free detection of human glycoprotein (B1211001) (CgA) by immobilizing anti-CgA antibodies onto a CPT-modified gold electrode. mdpi.com Similarly, enzymatic OFETs have been designed to detect biogenic amines by functionalizing the gate with enzymes. rsc.org The binding of the target analyte to the immobilized receptor on the gate surface causes a change in the electrical potential, which is detected by the transistor, allowing for quantitative measurement at low operating voltages. u-tokyo.ac.jpmdpi.com
Table 4: Components of an Extended-Gate OFET Biosensor Functionalized with a this compound Derivative
| Component | Material/Molecule | Function |
|---|---|---|
| Transistor | PBTTT-based FET | Signal transduction and amplification. mdpi.com |
| Extended-Gate Electrode | Gold (Au) film | Provides a surface for modification and sensing. mdpi.com |
| Self-Assembled Monolayer | 5-carboxy-1-pentanethiol (CPT) | Forms an ordered layer on the gold surface for attaching bioreceptors. mdpi.comresearchgate.net |
| Bioreceptor | Antibody (e.g., anti-CgA) or Enzyme | Specifically binds to the target analyte. mdpi.comrsc.org |
Computational Chemistry and Theoretical Investigations of 1 Pentanethiol
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgscispace.com This theory utilizes functionals of the spatially dependent electron density to determine the properties of a many-electron system. wikipedia.org DFT has become a popular and versatile method in computational chemistry and physics. wikipedia.org
Electronic Structure and Quantum Transport Calculations
DFT, in conjunction with the non-equilibrium Green's function (NEGF) method, is employed to study the electronic structure and quantum transport properties of 1-pentanethiol. aip.orgresearchgate.net These calculations are crucial for understanding how the molecule behaves in molecular electronic devices, for instance, when attached to gold surfaces. aip.org
In a typical setup for these calculations, the this compound molecule is placed between two gold electrodes, representing a molecular junction. arxiv.org The electronic structure of this system is then calculated using DFT to understand the alignment of molecular orbitals with the Fermi level of the electrodes, which is a key determinant of electron transport. aip.org
Quantum transport calculations provide insights into the current-voltage (I-V) characteristics of the molecular junction. arxiv.org These calculations reveal how the electrical current flows through the this compound molecule as a function of the applied bias voltage. arxiv.org The transmission coefficient, T(E), which describes the probability of an electron with energy E passing through the molecule, is a central quantity computed in these studies. researchgate.net
Key Findings from DFT and Quantum Transport Studies:
| Parameter | Observation | Reference |
| Adsorption Geometry | This compound typically adsorbs on gold surfaces through the sulfur atom. | aip.org |
| Electronic Coupling | The end group (thiol) plays a critical role in the electronic coupling between the alkane chain and the metal contacts. | researchgate.net |
| Current-Voltage Asymmetry | Calculations for alkanethiol molecules in STM-like setups show significant asymmetry in the I-V curves, influenced by the coupling to the electrodes. | arxiv.org |
This table summarizes key findings from DFT and quantum transport calculations on this compound.
Reaction Mechanism Elucidation and Energetics
DFT calculations are instrumental in elucidating the mechanisms and energetics of reactions involving this compound. caltech.edusci-hub.se These theoretical studies can map out the potential energy surface of a reaction, identifying reactants, products, transition states, and intermediates. caltech.edu
For example, the gas-phase reactivity of metal clusters with this compound has been investigated using DFT. sci-hub.se In one study, the reaction of a hydroxo molybdenum cluster with this compound was explored. sci-hub.se The calculations helped to understand the formation of an unsaturated thiolate-terminated species and the subsequent elimination of a neutral thioaldehyde under collision-induced dissociation (CID) conditions. sci-hub.se
DFT is also used to study the kinetics of reactions, such as the reaction of this compound with chlorine atoms. researchgate.net By calculating the energies of the stationary points along the reaction pathway, including transition states, researchers can estimate activation energies and gain a deeper understanding of the reaction kinetics. researchgate.net
Example of a Studied Reaction:
| Reactants | Products | Method | Key Finding | Reference |
| [Mo3S4(dmpe)3(OH)3]+ and this compound | [Mo3S4(dmpe)2O(SCH2CH2CH2CH2CH3)]+ | ESI-MS and DFT | Formation of an unsaturated thiolate-terminated species. | sci-hub.se |
| This compound and Cl atoms | - | Laser photolysis-resonance fluorescence and Theoretical calculations | The reaction proceeds via H-abstraction, with the Arrhenius expression determined. | researchgate.net |
This table provides examples of reactions involving this compound that have been studied using DFT to elucidate mechanisms and energetics.
Structural Optimization and Adsorption Studies on Surfaces
DFT is a primary tool for optimizing the geometry of this compound and studying its adsorption on various surfaces. aip.orgresearchgate.net These calculations can predict the most stable adsorption sites, the orientation of the molecule on the surface, and the nature of the chemical bond between the molecule and the surface. researchgate.net
Studies have investigated the adsorption of this compound on gold (Au) and gallium arsenide (GaAs) surfaces. aip.orgresearchgate.net On Au(111) surfaces, the thiol group readily bonds to the gold atoms. aip.org For GaAs(001) surfaces, the adsorption characteristics, including the binding energy, are influenced by whether the surface is Ga-rich or As-rich. researchgate.net The bonding of alkanethiolates, including this compound, to gold nanorods has also been shown to cause the formation of surface point defects. nih.gov
The structural parameters obtained from these calculations, such as bond lengths and angles, provide a detailed picture of the molecule-surface interface. For instance, iso-density surfaces computed for this compound conformers can be compared with experimental data to validate the computational models. chemrxiv.org
Adsorption Characteristics of this compound on Different Surfaces:
| Surface | Adsorption Site | Key Finding | Reference |
| Au(111) | On-top of Au atom | The thiol end group is crucial for attachment. | aip.org |
| As-rich GaAs(001) | - | Sulfur-surface binding is strong, dictated by the S-As bond. | researchgate.net |
| Gold Nanorod (Au(110) surface) | - | Binding causes the formation of surface point defects. | nih.gov |
This table summarizes the adsorption characteristics of this compound on various surfaces as determined by DFT studies.
Molecular Dynamics Simulations in Complex Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. drugdiscoverypro.com This technique allows researchers to investigate the dynamics of complex systems at an atomic level, providing insights into their physical and chemical properties. drugdiscoverypro.com
In the context of this compound, MD simulations can be used to study its behavior in various environments, such as in solution or as part of a self-assembled monolayer on a surface. These simulations can provide information on the conformational changes of the molecule, its diffusion, and its interactions with surrounding molecules.
Force fields, such as the Transferable Potentials for Phase Equilibria (TraPPE), are often used in MD simulations to describe the interactions between atoms. umn.edu These force fields are parameterized to reproduce experimental data, such as vapor-liquid coexistence curves. umn.edu
While specific MD simulation studies focusing solely on this compound in complex systems are not detailed in the provided search results, the general applicability of the technique is well-established for similar molecules. numberanalytics.comtinker-hp.org For instance, ab initio molecular dynamics (AIMD) has been used to establish the dynamic and thermal stability of gold nanorods interacting with alkanethiolates, including this compound. nih.gov These simulations showed that the nanorod system undergoes significant surface reconstruction at 300 K. nih.gov
Advanced Theoretical Approaches for Reaction Kinetics
Beyond standard DFT calculations, advanced theoretical approaches are employed to gain a more accurate understanding of the reaction kinetics of this compound. These methods aim to provide more precise calculations of reaction rates and to explore the detailed dynamics of chemical reactions.
For the reaction of linear thiols, including this compound, with chlorine atoms, a combined experimental and theoretical approach has been utilized. researchgate.net The kinetics were studied using laser photolysis-resonance fluorescence, and the results were complemented by theoretical calculations. researchgate.net These calculations involved obtaining optimized geometries for transition states and molecular complexes along the reaction pathways. researchgate.net Furthermore, higher-level calculations, such as QCISD(T), were used to estimate activation energies more accurately. researchgate.net
Another study investigated the photoinitiated reaction between triethyl phosphite (B83602) and this compound. dss.go.th The kinetics of this reaction were studied experimentally, and the results provided insights into the reaction mechanism, including the chain-termination process. dss.go.th While this study was primarily experimental, such data is invaluable for benchmarking and validating theoretical models of reaction kinetics.
Kinetic Data for the Reaction of this compound with Cl Atoms:
| Temperature Range (K) | Pressure Range (Torr) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | Reference |
| 268-379 | 50-200 | k = (1.28 ± 0.10) x 10⁻¹⁰ exp[(129 ± 25)/T] | researchgate.net |
This table presents the experimentally determined Arrhenius expression for the reaction of this compound with chlorine atoms, which can be compared with and refined by advanced theoretical calculations.
Future Research Directions and Emerging Applications
Unexplored Reaction Pathways and Synthetic Innovations
While the fundamental reactivity of 1-Pentanethiol is well-understood, there remain uncharted territories in its synthetic applications. Future research is likely to focus on the following areas:
Catalytic Transformations: The development of novel catalysts for the selective transformation of this compound into higher-value products is a promising area. This includes exploring catalytic oxidation to form disulfides or other oxygenated sulfur species under milder and more environmentally friendly conditions. For instance, recent studies have shown the potential of basic nitrogen-doped carbon hollow spheres derived from waste tires as highly efficient catalysts for the oxidation of pentanethiol. researchgate.netcup.edu.cn
Polymerization and Thiol-Ene Chemistry: The participation of this compound in thiol-ene "click" reactions for the synthesis of novel polymers and functional materials is an area ripe for exploration. Investigating the kinetics and mechanisms of these reactions with different ene substrates could lead to materials with tailored properties for various applications.
Asymmetric Synthesis: The use of chiral derivatives of this compound or the development of asymmetric reactions involving the thiol group could open doors to the synthesis of enantiomerically pure sulfur-containing compounds, which are valuable in pharmaceuticals and agrochemicals.
Photoinitiated Reactions: Further investigation into photoinitiated radical-chain reactions involving this compound could lead to a better understanding of alkyl radical lifetimes in solution and the development of new synthetic methodologies. dss.go.th
A study on the photoinitiated reaction between triethyl phosphite (B83602) and this compound has provided insights into the kinetics of such reactions, revealing that under specific conditions, the major chain-termination process is a bimolecular reaction between two alkyl radicals. dss.go.th
Advanced Materials Design and Engineering
The ability of this compound to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold, is a cornerstone of its application in materials science. Future research will likely leverage this property for more sophisticated materials design.
Mixed Self-Assembled Monolayers: Creating mixed SAMs by co-adsorbing this compound with other functionalized thiols allows for precise tuning of surface properties such as hydrophobicity, biocompatibility, and chemical reactivity. acs.orgresearchgate.net This approach is crucial for developing advanced sensors, biocompatible coatings, and platforms for controlled cell adhesion. Research has shown that exchanging azobenzene (B91143) self-assembled monolayers with pentanethiol can significantly increase surface hydrophobicity. researchgate.net
Nanoparticle Functionalization: The use of this compound as a capping agent for nanoparticles, such as quantum dots, is an active area of research. tcichemicals.com By controlling the surface chemistry of nanoparticles with this compound, their stability, solubility, and electronic properties can be tailored for applications in electronics, catalysis, and biomedical imaging.
Molecular Electronics: this compound can act as a molecular insulator in molecular electronic devices. arxiv.org Studies on mixed SAMs containing this compound and conductive molecules like 1,4-benzenedimethanethiol (B89542) have provided insights into charge transport at the molecular level. arxiv.org Future work could focus on designing more complex molecular circuits with tailored electronic functions.
Table 1: Applications of this compound in Advanced Materials
| Application Area | Role of this compound | Potential Future Developments |
| Sensors | Component of mixed SAMs for selective analyte binding. acs.org | Development of highly sensitive and selective sensors for environmental and biomedical monitoring. |
| Biocompatible Coatings | Tuning surface properties to control protein adsorption and cell adhesion. | Creation of advanced medical implants and drug delivery systems with improved biocompatibility. |
| Molecular Electronics | Insulating spacer in molecular diodes. arxiv.org | Design of complex molecular-scale electronic components and circuits. |
| Nanoparticle Synthesis | Capping agent to control size, stability, and properties. tcichemicals.com | Tailoring nanoparticles for targeted drug delivery, advanced imaging, and catalysis. |
Refined Understanding of Biological Interactions
The interactions of this compound with biological systems are multifaceted and warrant further investigation to unlock its potential in biochemistry and medicine.
Enzyme Inhibition and Activity Modulation: Thiols can interact with proteins and enzymes, affecting their structure and function. Recent research has identified this compound as a substrate for selenium-binding protein 1 (SELENBP1), a copper-dependent thiol oxidase. nih.govresearchgate.net This finding suggests a role for this enzyme in the metabolism of volatile sulfur compounds. Further studies could explore the broader implications of this interaction in human health and disease.
Antimicrobial Properties: The synthesis of derivatives of natural compounds, such as eugenol, incorporating a pentanethiol moiety has shown promise in enhancing antibacterial activity against pathogens like Helicobacter pylori. mdpi.comeurestop.eu This opens avenues for the development of new antimicrobial agents.
Metabolic Pathways: this compound has been identified as a volatile metabolite in Clostridioides difficile. frontiersin.org Understanding its role in the metabolism of this and other microorganisms could provide insights into microbial pathogenesis and the development of diagnostic markers. The production of this compound in C. difficile is influenced by the availability of precursors like pentanoate. frontiersin.org
Novel Environmental Remediation Strategies
The presence of sulfur compounds in the environment is a significant concern. This compound can be both a contaminant and a tool in remediation efforts.
Bioremediation: Understanding the microbial pathways for the degradation of this compound is crucial for developing effective bioremediation strategies for sites contaminated with sulfur compounds. numberanalytics.comhidenisochema.com
Catalytic Oxidation for Desulfurization: The development of efficient catalysts for the oxidation of thiols like this compound is essential for the desulfurization of fuels. cup.edu.cn As previously mentioned, nitrogen-doped carbon hollow spheres have shown high efficacy in this regard. researchgate.netcup.edu.cn This technology helps to reduce sulfur emissions, which contribute to acid rain and air pollution.
Adsorption and Removal: Research into new adsorbent materials for the removal of this compound and other volatile sulfur compounds from air and water is ongoing. This includes the development of modified zeolites and other porous materials. researchgate.net
Table 2: Research on Catalytic Oxidation of this compound
| Catalyst | Key Finding | Reference |
| Basic nitrogen-doped carbon hollow spheres (p-N-C) | Exhibited superior adsorption and oxidation performance (99.9%) for pentanethiol. | researchgate.netcup.edu.cn |
| "Unleavened" catalyst | Showed significantly lower performance (20.8%) compared to p-N-C. | researchgate.net |
Development of Next-Generation Analytical Tools
Accurate and sensitive detection of this compound is critical for various applications, from environmental monitoring to food quality control. The development of advanced analytical tools is a key area of future research.
Electrochemical Sensors: The use of modified electrodes, for instance with mixed thiol-derivatized β-cyclodextrin/pentanethiol monolayers, is being explored for the electrochemical sensing of various analytes. researchgate.net While not directly for this compound detection, these platforms demonstrate the potential of using this compound as a component in sensor fabrication. Another study used electrodes modified with this compound to study non-specific interactions in the development of an aptasensor for selenate (B1209512) ions. mdpi.com
Colorimetric Sensors: Novel colorimetric sensor arrays are being developed for the rapid detection of volatile organic compounds, including this compound. biorxiv.org These sensors utilize indicator dyes that change color upon exposure to the target analyte, providing a simple and visual detection method.
Advanced Chromatographic and Spectrometric Techniques: The continuous improvement of techniques like gas chromatography coupled with sulfur chemiluminescence detection (GC-SCD) or mass spectrometry (GC-MS) allows for the ultra-trace level detection of this compound and other sulfur compounds in complex matrices. intertek.comlbl.gov The development of portable and in-situ analytical instruments will be crucial for real-time environmental and industrial monitoring. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
